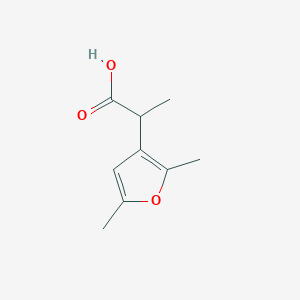
trans-4-Aminoadamantan-1-ol
Descripción general
Descripción
Trans-4-Aminoadamantan-1-ol is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 . It is a colorless to pale yellow crystal with a special molecular structure in which the amino group on the adamantane ring is located in the trans position .
Synthesis Analysis
The synthesis of trans-4-Aminoadamantan-1-ol is mainly obtained by solvent-catalyzed hydrogenation in the presence of adamantane . Specific synthetic procedures can refer to methods in organic synthesis handbooks or research literature .Molecular Structure Analysis
The molecular structure of trans-4-Aminoadamantan-1-ol is unique, with the amino group on the adamantane ring located in the trans position . The InChI code for this compound is 1S/C10H17NO/c11-9-7-1-6-2-8 (9)5-10 (12,3-6)4-7/h6-9,12H,1-5,11H2 .Chemical Reactions Analysis
The method for synthesizing trans-4-Aminoadamantan-1-ol involves using 5-hydroxy-2-adamantanone as a raw material, aqueous ammonia as a solvent, obtaining 4-amino-1-hydroxy adamantane by palladium-carbon hydrogenation reduction, acidifying 4-amino-1-hydroxy adamantane into a salt, and thus obtaining trans-4-amino-1-hydroxy adamantane hydrochloride .Physical And Chemical Properties Analysis
Trans-4-Aminoadamantan-1-ol has a boiling point of 230-235°C . It is a solid at ambient temperature . The compound is white to almost white in color .Aplicaciones Científicas De Investigación
Drug Synthesis
Trans-4-Aminoadamantan-1-ol serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the creation of antiviral drugs, such as Lopinavir , which is used in the treatment of HIV/AIDS . The compound’s structure allows for the addition of various functional groups, making it versatile for modifications and optimizations in drug design.
Materials Science
In materials science, trans-4-Aminoadamantan-1-ol can be used to modify the properties of polymers and create new materials with enhanced features. Its adamantane core provides a robust scaffold that can improve the thermal stability and mechanical strength of materials .
Medical Research
This compound has shown potential as a medical intermediate. It’s being explored in clinical trials for the treatment of conditions such as hyperlipidemia, diabetes, obesity, arteriosclerosis, atherosclerosis, and hyperglycemia. Its application in these areas is due to its ability to interact with various biological pathways .
Organic Synthesis
As an intermediate in organic synthesis, trans-4-Aminoadamantan-1-ol is widely used due to its cage-like structure, which is ideal for building complex organic molecules. Its unique geometry allows for the synthesis of novel organic compounds with potential applications in various chemical industries .
Antiviral Drug Development
The compound’s application in antiviral drug development is significant. It has been used in the synthesis of drugs that target viral proteins, preventing the replication of viruses within host cells. This makes it a valuable asset in the ongoing fight against viral diseases .
Clinical Trials
Trans-4-Aminoadamantan-1-ol derivatives are currently being tested in phase II and phase III clinical trials. These trials aim to assess the efficacy of new drugs developed using this compound for various diseases, highlighting its importance in advancing medical treatments .
Safety and Hazards
Direcciones Futuras
Trans-4-Aminoadamantan-1-ol and its derivatives are described as a new generation of fine chemical materials, with extensive applications in fields such as medicine, functional polymers, spices, makeup, tensio-active agents, lubricants, and sensitive photographic materials . The development and application of adamantane derivative research have great significance . The method of synthesizing trans-4-Aminoadamantan-1-ol is favorable for the development of mass production due to its high atom economy, few reaction steps, and high yield .
Propiedades
IUPAC Name |
(3S)-4-aminoadamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2/t6?,7-,8?,9?,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPCLMSUNVOZLH-VDAKZHKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC3(CC1CC(C3)C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminoadamantan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

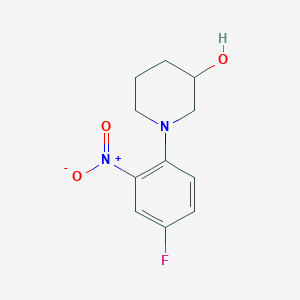
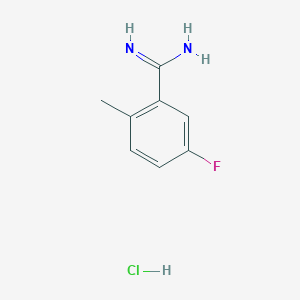
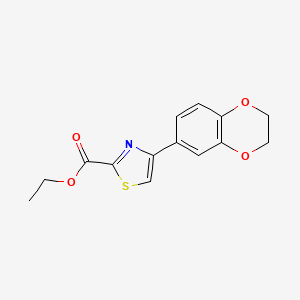

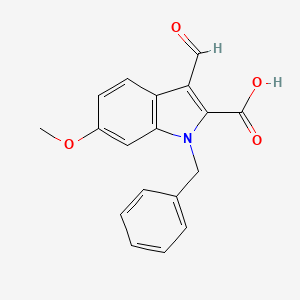

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)

amine](/img/structure/B1440051.png)
![Tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B1440056.png)
![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)
![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)
